2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]-
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Overview
Description
2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C10H7F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]- typically involves the reaction of 2-hydroxy-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]- .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted aromatic compounds .
Scientific Research Applications
2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-[3-hydroxy-4-(trifluoromethyl)phenyl]
- 2-Propenoic acid, 3-[4-hydroxy-3-methoxyphenyl]
- 3-[2-(Trifluoromethyl)phenyl]propionic acid
Uniqueness
2-Propenoic acid, 3-[2-hydroxy-3-(trifluoromethyl)phenyl]- is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positioning can lead to different interaction patterns with molecular targets compared to its analogs .
Properties
Molecular Formula |
C10H7F3O3 |
---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
(E)-3-[2-hydroxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)7-3-1-2-6(9(7)16)4-5-8(14)15/h1-5,16H,(H,14,15)/b5-4+ |
InChI Key |
OWPPFCBYAWFSAG-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)O)C=CC(=O)O |
Origin of Product |
United States |
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